![molecular formula C11H12O4 B1607155 Ethyl (4-formylphenoxy)acetate CAS No. 51264-69-8](/img/structure/B1607155.png)
Ethyl (4-formylphenoxy)acetate
Overview
Description
Ethyl (4-formylphenoxy)acetate is a chemical compound with the IUPAC name ethyl (4-formylphenoxy)acetate . It has a molecular weight of 208.21 and is typically found in a solid form .
Synthesis Analysis
A convenient method of synthesizing Aryloxyalkyl esters from Phenolic Esters using Halogenated Alcohols has been developed . This method is fast, efficient, and uses readily available starting materials .Molecular Structure Analysis
The InChI code for Ethyl (4-formylphenoxy)acetate is 1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-7H,2,8H2,1H3 . It contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic aldehyde, and 1 aromatic ether .Physical And Chemical Properties Analysis
Ethyl (4-formylphenoxy)acetate is a solid at room temperature . It has a melting point of 41-42 degrees Celsius .Scientific Research Applications
Green Chemistry in Pharmaceutical Research
Ethyl (4-formylphenoxy)acetate plays a role in green chemistry, particularly in the synthesis of biaryl compounds with potential medicinal applications. For instance, it is used in Suzuki coupling reactions, a type of reaction widely employed in academic and industrial research for generating functionalized biaryls. This process is significant in the context of pharmaceutical chemistry, especially for the production of compounds with anti-arthritic potential, like ethyl (4-phenylphenyl)acetate (Costa et al., 2012).
Development of Diuretic Agents
Ethyl (4-formylphenoxy)acetate derivatives have been explored for their potential in creating new classes of diuretic agents. Research in this area focuses on synthesizing and testing compounds for their saluretic and diuretic activities, highlighting the versatility of ethyl (4-formylphenoxy)acetate in medicinal chemistry (Lee et al., 1984).
Corrosion Inhibition
The compound's derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have been investigated for their effectiveness in corrosion inhibition. These studies are particularly relevant in the context of protecting materials like mild steel in acidic environments, an area of significant interest in materials science and engineering (Lgaz et al., 2017).
Precursors for Dual Hypoglycemic Agents
Research has also been conducted on using ethyl (4-formylphenoxy)acetate derivatives as precursors for novel hypoglycemic agents. These studies are important for the development of new treatments for conditions like diabetes, demonstrating the compound's potential in therapeutic applications (Altowyan et al., 2022).
Safety And Hazards
Ethyl (4-formylphenoxy)acetate is classified under the GHS07 category . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-(4-formylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOWJVEIAILOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303083 | |
Record name | Ethyl (4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-formylphenoxy)acetate | |
CAS RN |
51264-69-8 | |
Record name | Ethyl 4-formylphenoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51264-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 156554 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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